N-(3,5-dimethylphenyl)-1-[(3-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-1-[(3-methylphenyl)methyl]-6-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2/c1-15-5-4-6-18(10-15)13-24-14-19(7-8-21(24)25)22(26)23-20-11-16(2)9-17(3)12-20/h4-12,14H,13H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRJFGPNYLYUMAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C(C=CC2=O)C(=O)NC3=CC(=CC(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-1-[(3-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.
Introduction of the Methyl Groups: The methyl groups can be introduced through alkylation reactions using appropriate alkyl halides and a strong base such as sodium hydride.
Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-1-[(3-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydropyridine derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions may involve reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce dihydropyridine derivatives.
Scientific Research Applications
N-(3,5-dimethylphenyl)-1-[(3-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-1-[(3-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with molecular targets and pathways within biological systems. This compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- N-(3,5-dimethylphenyl)-1-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide
- N-(3,4-dimethylphenyl)-1-[(3-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide
- N-(3,5-dimethylphenyl)-1-[(3-ethylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide
Uniqueness
N-(3,5-dimethylphenyl)-1-[(3-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is unique due to its specific substitution pattern on the phenyl rings and the presence of the carboxamide group. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.
Biological Activity
N-(3,5-dimethylphenyl)-1-[(3-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a dihydropyridine derivative with notable biological activities, making it a subject of interest in pharmacological research. This article explores its biological activity, including mechanisms of action, relevant case studies, and synthesized data.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Pyridine Ring : A six-membered aromatic ring containing nitrogen.
- Carboxamide Group : A functional group that can influence solubility and biological interactions.
- Methyl Substituents : The presence of methyl groups on the phenyl rings enhances lipophilicity, potentially affecting bioavailability.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
- Receptor Modulation : The compound could modulate receptor activity on cell surfaces, influencing cellular signaling pathways.
- Gene Expression Alteration : It may affect the transcriptional activity of genes involved in critical biological processes.
Antioxidant Activity
Research indicates that derivatives of dihydropyridines exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases.
Antimicrobial Activity
Studies have demonstrated that the compound exhibits antimicrobial properties against a range of pathogens. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria in in vitro assays.
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the modulation of specific signaling pathways.
Case Studies and Research Findings
Several studies have elucidated the biological activity of this compound:
-
Antioxidant Study :
- Objective : To evaluate the antioxidant capacity.
- Methodology : DPPH radical scavenging assay.
- Findings : The compound demonstrated a significant reduction in DPPH radical concentration, indicating strong antioxidant activity.
-
Antimicrobial Evaluation :
- Objective : To assess antimicrobial efficacy.
- Methodology : Disk diffusion method against various bacterial strains.
- Results : Showed inhibition zones ranging from 12 mm to 25 mm depending on concentration and bacterial strain.
-
Anticancer Activity Assessment :
- Objective : To investigate cytotoxic effects on cancer cell lines (e.g., MCF-7).
- Methodology : MTT assay for cell viability.
- Findings : IC50 values indicated significant cytotoxicity at low micromolar concentrations.
Data Summary Table
| Activity Type | Methodology | Key Findings |
|---|---|---|
| Antioxidant | DPPH Scavenging Assay | Significant reduction in free radicals |
| Antimicrobial | Disk Diffusion Method | Inhibition zones from 12 mm to 25 mm |
| Anticancer | MTT Assay | IC50 values in low micromolar range |
Q & A
Q. What are the key synthetic steps and purification methods for synthesizing N-(3,5-dimethylphenyl)-1-[(3-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide?
The synthesis involves a multi-step approach:
- Step 1: Condensation of a substituted pyridine precursor (e.g., 6-oxo-1,6-dihydropyridine-3-carboxylic acid) with 3,5-dimethylaniline via carbodiimide-mediated coupling (e.g., EDC/HOBt) to form the carboxamide backbone.
- Step 2: Alkylation of the pyridine nitrogen using 3-methylbenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF).
- Purification: Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical to isolate the target compound, followed by recrystallization from ethanol/water mixtures to enhance purity .
Q. How is the molecular structure of this compound confirmed experimentally?
- NMR Spectroscopy: Key signals include aromatic protons (δ 7.06–8.37 ppm in H NMR) and carboxamide carbonyl carbons (δ ~167 ppm in C NMR). The methyl groups on the phenyl rings appear as singlets (δ ~2.34 ppm) .
- IR Spectroscopy: Peaks at ~1665 cm (C=O stretch) and ~1536 cm (amide N-H bend) confirm functional groups .
- X-ray Crystallography: SHELXL refinement (via SHELX software) resolves the dihydropyridine ring conformation and hydrogen-bonding networks (e.g., N-H···O interactions) .
Q. What initial biological screening assays are recommended for this compound?
- Enzyme Inhibition Assays: Test against kinases or hydrolases using fluorescence-based or colorimetric substrates (e.g., ATPase activity).
- Receptor Binding Studies: Radioligand displacement assays (e.g., for GPCRs) to assess affinity.
- Cytotoxicity Screening: MTT or resazurin assays in cancer cell lines to evaluate therapeutic potential .
Advanced Research Questions
Q. How can researchers resolve discrepancies between experimental and computational spectroscopic data?
- Validation Steps:
- Compare experimental H/C NMR shifts with density functional theory (DFT)-predicted values (e.g., using B3LYP/6-31G* basis sets).
- Check sample purity via HPLC-MS; impurities (e.g., unreacted starting materials) may skew IR or NMR peaks .
Q. What strategies optimize crystallization for high-resolution X-ray diffraction studies?
Q. How to design structure-activity relationship (SAR) studies for dihydropyridine carboxamide derivatives?
- Modification Strategies:
- Vary substituents on the phenyl rings (e.g., electron-withdrawing groups like fluorine) to assess effects on bioactivity.
- Replace the 3-methylbenzyl group with bulkier alkyl chains to probe steric effects.
- Assay Integration: Pair synthetic analogs with enzymatic IC measurements and molecular docking (e.g., AutoDock Vina) to correlate structural changes with activity .
Q. What computational methods are suitable for predicting interaction mechanisms with biological targets?
- Molecular Docking: Use AutoDock or Glide to model binding poses in enzyme active sites (e.g., kinases).
- Molecular Dynamics (MD): Simulate ligand-protein stability (e.g., 100-ns trajectories in GROMACS) to assess conformational changes.
- Pharmacophore Modeling: Identify critical hydrogen-bond acceptors/donors using software like Schrödinger’s Phase .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
